3,5-Difluoro-4-(piperazin-1-yl)aniline
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Overview
Description
3,5-Difluoro-4-(piperazin-1-yl)aniline is an organic compound with the molecular formula C10H13F2N3 It is a derivative of aniline, where the aniline ring is substituted with two fluorine atoms at the 3 and 5 positions and a piperazine ring at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(piperazin-1-yl)aniline typically involves the reaction of 3,5-difluoroaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the yield and purity of the product. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Scientific Research Applications
3,5-Difluoro-4-(piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: This compound is similar in structure but lacks the fluorine substitutions.
3,5-Difluoroaniline: This compound has the same fluorine substitutions but lacks the piperazine ring.
Uniqueness
3,5-Difluoro-4-(piperazin-1-yl)aniline is unique due to the combination of the piperazine ring and the fluorine substitutions. This structural combination can enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13F2N3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
3,5-difluoro-4-piperazin-1-ylaniline |
InChI |
InChI=1S/C10H13F2N3/c11-8-5-7(13)6-9(12)10(8)15-3-1-14-2-4-15/h5-6,14H,1-4,13H2 |
InChI Key |
XRIIXRAHKATJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
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